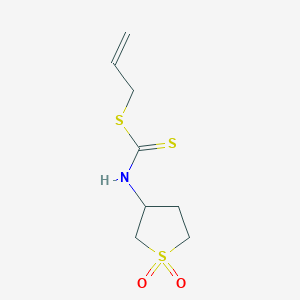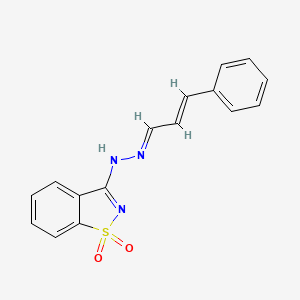
Allyl 1,1-dioxidotetrahydrothien-3-yldithiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allyl 1,1-dioxidotetrahydrothien-3-yldithiocarbamate is a chemical compound with the molecular formula C8H13NO2S3 and a molecular weight of 251.3893 This compound is known for its unique structure, which includes an allyl group and a dithiocarbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 1,1-dioxidotetrahydrothien-3-yldithiocarbamate typically involves the reaction of allyl chloride with 1,1-dioxidotetrahydrothien-3-yldithiocarbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
Allyl 1,1-dioxidotetrahydrothien-3-yldithiocarbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the allyl and dithiocarbamate groups, which provide multiple reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound, potentially converting it to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, with reagents such as sodium azide or potassium cyanide leading to the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile used.
科学的研究の応用
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases where sulfur-containing compounds are known to be effective.
Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties to the final products.
作用機序
The mechanism of action of Allyl 1,1-dioxidotetrahydrothien-3-yldithiocarbamate involves its interaction with specific molecular targets and pathways. The compound’s dithiocarbamate moiety can chelate metal ions, which may play a role in its biological activities. Additionally, the allyl group can undergo various chemical transformations, contributing to its reactivity and potential therapeutic effects .
類似化合物との比較
Similar Compounds
Allyl isothiocyanate: Known for its antimicrobial and anticancer properties, similar to Allyl 1,1-dioxidotetrahydrothien-3-yldithiocarbamate.
Allyl chloride: A common reagent in organic synthesis, used to introduce allyl groups into molecules.
Dithiocarbamates: A class of compounds known for their metal-chelating properties and use in agriculture and medicine.
Uniqueness
This compound is unique due to its combination of an allyl group and a dithiocarbamate moiety, which imparts distinct chemical and biological properties
特性
分子式 |
C8H13NO2S3 |
|---|---|
分子量 |
251.4 g/mol |
IUPAC名 |
prop-2-enyl N-(1,1-dioxothiolan-3-yl)carbamodithioate |
InChI |
InChI=1S/C8H13NO2S3/c1-2-4-13-8(12)9-7-3-5-14(10,11)6-7/h2,7H,1,3-6H2,(H,9,12) |
InChIキー |
XSVBWDCASLHCEV-UHFFFAOYSA-N |
正規SMILES |
C=CCSC(=S)NC1CCS(=O)(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B11614083.png)
![2-[(3-methoxypropyl)amino]-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11614087.png)
![diethyl 5-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11614093.png)
![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11614100.png)
![2-(4-Chlorobenzyl)-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11614107.png)
![4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]phthalazin-1(2H)-one](/img/structure/B11614113.png)
![7-[(furan-2-yl)methyl]-6-imino-11-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11614115.png)
![7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11614125.png)
![10-(3-Fluoro-4-methoxy-phenyl)-6,8-dioxa-cyclopenta[b]phenanthren-5-one](/img/structure/B11614128.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11614132.png)
![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]propanamide](/img/structure/B11614142.png)
![Ethyl 2-(4-methoxyphenyl)-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B11614158.png)
![(7Z)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11614171.png)
